molecular formula C10H9ClO2 B1661744 3-Chloro-5-cyclopropylbenzoic acid CAS No. 945717-58-8

3-Chloro-5-cyclopropylbenzoic acid

Cat. No.: B1661744
CAS No.: 945717-58-8
M. Wt: 196.63
InChI Key: MHVOAKYRJQGWLA-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclopropylbenzoic acid is an organic compound with the molecular formula C10H9ClO2 and a molecular weight of 196.63 g/mol It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a cyclopropyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-cyclopropylbenzoic acid typically involves the chlorination of 5-cyclopropylbenzoic acid. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions . The reaction proceeds through the formation of an intermediate acyl chloride, which is then hydrolyzed to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-cyclopropylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted benzoic acid derivatives.

    Oxidation Reactions: Formation of cyclopropanone derivatives.

    Reduction Reactions: Formation of alcohols or aldehydes.

Scientific Research Applications

3-Chloro-5-cyclopropylbenzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclopropylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Chlorobenzoic Acid: Similar structure but lacks the cyclopropyl group.

    5-Cyclopropylbenzoic Acid: Similar structure but lacks the chlorine atom.

    3-Chloro-4-cyclopropylbenzoic Acid: Similar structure with different substitution pattern.

Uniqueness: 3-Chloro-5-cyclopropylbenzoic acid is unique due to the presence of both the chlorine atom and the cyclopropyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-chloro-5-cyclopropylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-9-4-7(6-1-2-6)3-8(5-9)10(12)13/h3-6H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVOAKYRJQGWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297902
Record name 3-Chloro-5-cyclopropylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945717-58-8
Record name 3-Chloro-5-cyclopropylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945717-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-cyclopropylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-cyclopropylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3-chloro-5-cyclopropylbenzene (300 mg, 1.30 mmol) at −78° C. in THF (5 ml) was added nBuLi (890 μl, 1.6M solution in hexane, 1.43 mmol) dropwise. The resulting solution was stirred at −78° C. for 10 min after which solid carbon dioxide was added and the reaction mixture was warmed to RT over 3 hours. The reaction mixture was quenched with water and then extracted with ether. The aqueous phase was then made acidic with 1N HCl and then extracted with ethyl acetate. The organic phases were combined, washed with brine, dried (MgSO4), filtered and concentrated in vacuo to give the desired product 3-chloro-5-cyclopropylbenzoic acid (178 mg, 70%) which did not require further purification. MS (ISP) 195.1 (M−H)−.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
890 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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